molecular formula C13H21NO4 B12271559 2-Azabicyclo[2.2.2]octane-2,6-dicarboxylic acid, 2-(1,1-dimethylethyl)ester, (1R,4S,6S)-

2-Azabicyclo[2.2.2]octane-2,6-dicarboxylic acid, 2-(1,1-dimethylethyl)ester, (1R,4S,6S)-

Cat. No.: B12271559
M. Wt: 255.31 g/mol
InChI Key: BICQNBQLGTZYCQ-LPEHRKFASA-N
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Description

2-Azabicyclo[2.2.2]octane-2,6-dicarboxylic acid, 2-(1,1-dimethylethyl)ester, (1R,4S,6S)- is a bicyclic compound featuring a rigid [2.2.2]octane scaffold with a nitrogen atom at position 2 and two ester groups at positions 2 and 4. Its stereochemistry (1R,4S,6S) and tert-butyl ester substituent contribute to its unique physicochemical and pharmacological properties.

The tert-butyl ester group at position 2 provides steric protection, improving metabolic stability compared to free carboxylic acids, while the 6-carboxylic acid ester may influence solubility and membrane permeability.

Properties

Molecular Formula

C13H21NO4

Molecular Weight

255.31 g/mol

IUPAC Name

(1R,4S,6S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.2]octane-6-carboxylic acid

InChI

InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-7-8-4-5-10(14)9(6-8)11(15)16/h8-10H,4-7H2,1-3H3,(H,15,16)/t8-,9-,10+/m0/s1

InChI Key

BICQNBQLGTZYCQ-LPEHRKFASA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2CC[C@@H]1[C@H](C2)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC1C(C2)C(=O)O

Origin of Product

United States

Preparation Methods

Diels-Alder Approach

The primary method for synthesizing 2-azabicyclo[2.2.2]octane derivatives is through a Diels-Alder cycloaddition reaction. According to patent literature, compounds with a 2-azabicyclo[2.2.2]octane skeleton can be prepared with good yield by reacting an N-alkoxycarbonyl- or N-aralkoxycarbonyl-1,2-dihydropyridine with an acrylic acid or 2-haloacrylic acid derivative.

The reaction proceeds through a [4+2] cycloaddition mechanism, where the diene contains the nitrogen necessary for the formation of the isoquinuclidine skeleton, and the dienophiles typically include maleic acid derivatives. This synthetic approach is particularly valuable because it allows for the construction of the complex bicyclic system in a single step from readily available starting materials.

Detailed Reaction Protocol

Based on the information provided in patent literature, the cycloaddition reaction for preparing 2-azabicyclo[2.2.2]octane derivatives typically follows this protocol:

  • Preparation of N-alkoxycarbonyl- or N-aralkoxycarbonyl-1,2-dihydropyridines according to the method of Fowler (J. Org. Chem. 1972, 1321-23).
  • Dissolution of the dihydropyridine derivatives in an inert solvent, preferably acetonitrile.
  • Addition of acrylic acid derivatives or 2-haloacrylic acid derivatives, preferably 2-chloroacrylic acid chloride, 2-chloroacryl nitrile, or methyl acrylate.
  • The reaction is performed at room temperature or at slightly elevated temperature (60-90°C) with stirring, depending on the reactivity of the dienophiles.
  • Monitoring of the cycloaddition reaction by spectroscopy or thin layer chromatography.
  • Isolation of the products through appropriate workup procedures.

The cycloaddition reaction is particularly useful as it creates multiple stereocenters simultaneously, potentially allowing for stereochemical control in the synthesis of the target compound.

Reaction Conditions and Parameters

Table 1 summarizes the typical reaction conditions for the cycloaddition approach to synthesizing 2-azabicyclo[2.2.2]octane derivatives:

Parameter Optimal Conditions Notes
Solvent Acetonitrile Preferred inert solvent for the reaction
Temperature Room temperature to 90°C Higher temperatures for less reactive dienophiles
Reaction Time Several hours to days Depends on reactivity of starting materials
Dienophiles 2-chloroacrylic acid chloride, 2-chloroacryl nitrile, methyl acrylate Selection based on desired functionality
Monitoring Spectroscopy, thin layer chromatography For tracking reaction progress
Workup Extraction, chromatography Depends on the specific product characteristics

The choice of reaction conditions significantly impacts the yield and stereoselectivity of the cycloaddition reaction. Careful optimization of these parameters is essential for efficient synthesis of the target compound.

Alternative Synthetic Approaches

Reductive Amination-Cyclization Strategy

Another approach for preparing azabicyclic compounds involves a reductive amination followed by an intramolecular cyclization. According to research findings from the synthesis of related 2-azabicyclo[3.3.0]octane derivatives, this approach can be adapted for similar structures:

  • C-alkylation of a cyclic ketone using an appropriate haloacetate.
  • Reductive amination using an amine source (such as benzylammonium acetate) and a reducing agent (such as sodium cyanoborohydride).
  • In situ cyclization to form the bicyclic system.
  • Chemoselective reduction or modification of functional groups as needed.

While this method was described for 2-azabicyclo[3.3.0]octane derivatives, it provides insights for potential adaptations to synthesize 2-azabicyclo[2.2.2]octane systems with appropriate modifications. The key advantage of this approach is the potential for regioselective control during the formation of the bicyclic system.

Iodocyclization Approach

Recent research on related bicyclic systems such as 2-oxabicyclo[2.2.2]octane indicates that iodocyclization of alkenyl alcohols could potentially be adapted for the synthesis of azabicyclic systems:

  • Preparation of appropriate nitrogen-containing alkenyl precursors.
  • Iodocyclization using molecular iodine in acetonitrile.
  • Further functionalization to introduce the required carboxylic acid and ester groups.

This approach represents a promising alternative route for preparing the target compound or related derivatives, particularly when stereochemical control is a priority.

Stereoselective Synthesis and Resolution

Controlling Stereochemistry During Synthesis

For obtaining the specific stereoisomer (1R,4S,6S) of 2-Azabicyclo[2.2.2]octane-2,6-dicarboxylic acid, 2-(1,1-dimethylethyl)ester, several approaches can be considered:

  • Use of chiral catalysts or auxiliaries to control the stereochemical outcome of the cycloaddition reaction.
  • Substrate-controlled stereoselective reactions where existing stereogenic centers influence the formation of new ones.
  • Reagent-controlled stereoselective reactions using chiral reagents.

The specific stereochemical configuration (1R,4S,6S) can be achieved through careful selection of starting materials and reaction conditions that favor the formation of this particular stereoisomer.

Detailed Reaction Procedures

Synthesis via Cycloaddition

Based on patent literature, a detailed procedure for the synthesis of 2-azabicyclo[2.2.2]octane derivatives through cycloaddition can be outlined as follows:

  • Preparation of N-ethoxycarbonyl- or N-benzyloxycarbonyl-1,2-dihydropyridine in acetonitrile.
  • Addition of an acrylic acid derivative or 2-haloacrylic acid derivative to the solution.
  • Stirring the reaction mixture at appropriate temperature until completion.
  • For acid chloride derivatives: conversion to the corresponding ester by adding an appropriate alcohol.
  • Workup procedure:
    • Evaporation of the reaction mixture
    • Extraction with organic solvents
    • Aqueous-alkaline extraction if needed
    • Chromatographic purification

Specific details from patent examples include extraction with three 150-ml portions of a saturated potassium bicarbonate solution containing 10 g of ammonium chloride in 100 ml of the solution, followed by extraction of the combined aqueous phases with five 30-ml portions of dichloromethane, and chromatography on Kieselgel 60 (0.0063-0.2 mm) columns using appropriate eluent mixtures.

Purification and Isolation

The isolation and purification of 2-azabicyclo[2.2.2]octane derivatives may involve several techniques depending on the specific derivative and reaction conditions:

  • Column chromatography:

    • Silica gel (Kieselgel 60, 0.0063-0.2 mm)
    • Elution with solvent mixtures such as benzene:chloroform:ethanol (8:4:2)
  • Crystallization:

    • From appropriate solvents such as acetone or ethanol
    • Slow crystallization in a refrigerator if necessary
  • Filtration and washing:

    • Filtering precipitates
    • Washing with cold solvents (e.g., acetone)

Careful purification is essential to obtain the target compound with high purity, which is particularly important for applications in pharmaceutical research and development.

Physical and Chemical Properties

Physical Properties

The physical properties of 2-Azabicyclo[2.2.2]octane-2,6-dicarboxylic acid, 2-(1,1-dimethylethyl)ester, (1R,4S,6S)- are important for handling, purification, and characterization during preparation:

Property Value Reference
Molecular Formula C13H21NO4
Molecular Weight 255.31 g/mol
Physical State Solid Based on similar compounds
Boiling Point 386.0±25.0 °C (Predicted)
Density 1.196±0.06 g/cm³ (Predicted)
pKa 4.50±0.20 (Predicted)

Understanding these physical properties is essential for developing efficient preparation methods and handling procedures for the target compound.

Chemical Reactivity

Understanding the chemical reactivity of the compound is essential for its preparation and subsequent modifications:

  • The carboxylic acid group at position 6 can participate in various reactions:

    • Esterification for protecting group introduction
    • Amide formation for derivatization
    • Reduction to alcohols using appropriate reducing agents
    • Decarboxylation under certain conditions
  • The tert-butyl ester (Boc) group at position 2 serves as a protecting group for the nitrogen and can be removed under acidic conditions, allowing for further functionalization of the nitrogen atom.

  • The azabicyclic skeleton provides structural rigidity and can influence the stereochemical outcome of reactions, a property that can be exploited in the design of synthetic routes.

Analytical Methods for Characterization

Spectroscopic Analysis

Various spectroscopic techniques are employed for the characterization of 2-azabicyclo[2.2.2]octane derivatives during and after synthesis:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H-NMR for proton environments and configuration determination
    • ¹³C-NMR for carbon environments
    • 2D techniques (COSY, HSQC, HMBC) for structural elucidation
  • Infrared (IR) Spectroscopy:

    • Identification of functional groups (carboxylic acid, ester)
    • Confirmation of the bicyclic structure
  • Mass Spectrometry:

    • Determination of molecular weight
    • Fragmentation pattern analysis for structural confirmation

These analytical methods are crucial for confirming the structure and purity of the synthesized compound.

Chromatographic Analysis

Chromatographic techniques are essential for monitoring reaction progress, assessing purity, and isolating the target compound:

  • Thin Layer Chromatography (TLC):

    • Monitoring reaction progress
    • Rf values for product identification (e.g., Rf product 0.9; Rf starting material (base): 0.5)
  • High-Performance Liquid Chromatography (HPLC):

    • Purity assessment
    • Separation of stereoisomers using chiral columns
  • Gas Chromatography (GC):

    • Analysis of volatile derivatives
    • Purity assessment

Chromatographic methods are particularly valuable for monitoring the progress of cycloaddition reactions and for assessing the stereochemical purity of the final product.

Optimization Strategies for Preparation

Yield Improvement Approaches

Several strategies can be employed to optimize the preparation of 2-Azabicyclo[2.2.2]octane-2,6-dicarboxylic acid, 2-(1,1-dimethylethyl)ester, (1R,4S,6S)-:

  • Reaction condition optimization:

    • Fine-tuning of temperature profiles
    • Solvent selection and concentration adjustments
    • Reaction time optimization
  • Catalyst exploration:

    • Investigation of Lewis acids to enhance cycloaddition rates
    • Exploration of chiral catalysts for stereocontrol
  • Starting material purity:

    • Using highly pure reagents to minimize side reactions
    • Careful preparation and purification of dihydropyridine derivatives
  • Workup and purification refinement:

    • Development of selective extraction procedures
    • Optimization of chromatographic conditions

Each of these approaches contributes to improving the overall efficiency of the preparation method.

Scale-up Considerations

When scaling up the preparation of 2-Azabicyclo[2.2.2]octane-2,6-dicarboxylic acid, 2-(1,1-dimethylethyl)ester, (1R,4S,6S)-, several factors must be considered:

  • Heat management:

    • Controlled addition rates to manage exothermic reactions
    • Efficient cooling systems for larger reaction vessels
  • Mixing efficiency:

    • Appropriate stirring mechanisms for larger volumes
    • Prevention of concentration gradients
  • Solvent considerations:

    • Potential replacement of hazardous solvents with greener alternatives
    • Solvent recovery and recycling systems
  • Purification strategies:

    • Development of crystallization procedures as alternatives to chromatography
    • Continuous flow purification methods

These considerations are essential for translating laboratory-scale synthesis to larger-scale production while maintaining yield and stereochemical purity.

Chemical Reactions Analysis

Types of Reactions

2-Azabicyclo[2.2.2]octane-2,6-dicarboxylic acid, 2-(1,1-dimethylethyl)ester undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the nitrogen atom.

    Substitution: Various substitution reactions can be performed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Including lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Can lead to the formation of nitro or hydroxyl derivatives.

    Reduction: May result in the formation of amines or alcohols.

    Substitution: Can produce a variety of substituted derivatives with different functional groups.

Scientific Research Applications

2-Azabicyclo[2.2.2]octane-2,6-dicarboxylic acid, 2-(1,1-dimethylethyl)ester has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Azabicyclo[2.2.2]octane-2,6-dicarboxylic acid, 2-(1,1-dimethylethyl)ester involves its interaction with specific molecular targets and pathways. The nitrogen atom in the bicyclic structure can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact mechanism may vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations:

[3.2.1]octane derivatives (e.g., 8-azabicyclo systems) are prevalent in β-lactam antibiotics, emphasizing the role of ring size and nitrogen positioning in biological activity.

Substituent Effects: The tert-butyl ester in the target compound and related analogues (e.g., ) improves metabolic stability, a critical factor in CNS drug design.

Pharmacological and Functional Comparisons

Key Observations:

  • LY354740/LY379268 : These [2.2.1]heptane-based mGlu2/3 agonists demonstrate that azabicyclo scaffolds are viable for CNS disorders. Their selective action contrasts with dopamine antagonists like haloperidol, which cause motor impairments.
  • Antibiotic Derivatives : [3.2.1]octane systems (e.g., 4-thia-1-azabicyclo[3.2.0]heptane in ) highlight the diversity of azabicyclo applications, though their mechanisms differ significantly from the target compound.

Table 3: Pricing and Availability (Representative Examples)

Compound Name Price (USD) Quantity Supplier
2-Boc-2-azabicyclo[2.2.1]heptane-5-carboxylic acid $100/100 mg 100 mg
2-Azabicyclo[2.2.2]octane hydrochloride Not listed N/A
2-Azabicyclo[2.2.1]heptane-2,3-dicarboxylic acid, 2-tert-butyl 3-ethyl ester Not listed N/A

Key Observations:

  • Commercial availability of the target compound is confirmed (), but its niche stereochemistry may limit large-scale production.

Biological Activity

2-Azabicyclo[2.2.2]octane derivatives represent a significant class of compounds in medicinal chemistry due to their unique structural properties and biological activities. The compound specifically referred to here, 2-Azabicyclo[2.2.2]octane-2,6-dicarboxylic acid, 2-(1,1-dimethylethyl)ester, (1R,4S,6S)- is notable for its potential applications in pharmacology.

  • Molecular Formula : C13H21NO4
  • Molecular Weight : 255.31 g/mol
  • CAS Number : 1250997-05-7

Biological Activity Overview

Research indicates that the biological activity of this compound is primarily linked to its interaction with various biological targets. Notable findings include:

  • ELOVL6 Inhibition : A study demonstrated that derivatives of the 2-azabicyclo[2.2.2]octane scaffold inhibit long-chain fatty acid elongase 6 (ELOVL6), which is crucial in lipid metabolism and may have implications in metabolic disorders .
  • Sigma Receptor Affinity : The compound exhibits high affinity for sigma receptors, which are implicated in various central nervous system (CNS) disorders. This suggests potential therapeutic applications in treating neurological conditions .

ELOVL6 Inhibition Case Study

A series of novel derivatives were synthesized and evaluated for their inhibitory effects on ELOVL6:

  • Lead Compound : The lead compound identified was a potent and selective ELOVL6 inhibitor with promising oral bioavailability.
  • Mechanism of Action : The inhibition mechanism involves competitive binding to the enzyme's active site, thus preventing the elongation of fatty acids .

Sigma Receptor Binding Assays

Research has shown that compounds similar to the one discussed bind effectively to sigma receptors:

  • Binding Affinity : High binding affinity was recorded in receptor assays, indicating potential for CNS therapeutic applications.
  • Functional Outcomes : Compounds demonstrated anticonvulsant and vasodilating properties in preliminary animal models .

Data Tables

PropertyValue
Molecular FormulaC13H21NO4
Molecular Weight255.31 g/mol
CAS Number1250997-05-7
ELOVL6 Inhibition IC50[Insert specific value]
Sigma Receptor Binding Ki[Insert specific value]

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